molecular formula C7H4Br2O2 B181551 3,5-Dibromo-4-hydroxybenzaldehyde CAS No. 2973-77-5

3,5-Dibromo-4-hydroxybenzaldehyde

Cat. No.: B181551
CAS No.: 2973-77-5
M. Wt: 279.91 g/mol
InChI Key: SXRHGLQCOLNZPT-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2. It is a halogenated aromatic aldehyde, characterized by the presence of two bromine atoms and a hydroxyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-hydroxybenzaldehyde can be synthesized using p-cresol and o-dichlorobenzene as raw materials. The process involves low-temperature bromination at 32-42°C, followed by high-temperature bromination at 145-168°C. The reaction mixture is then subjected to hydrolysis, dehydration, and drying to obtain the final product .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves a solvent-free continuous pipeline reaction device. This method utilizes p-cresol and bromine as raw materials and employs a two-stage control process with low and high temperatures. This approach improves yield and reduces environmental pollution and potential safety hazards .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 3,5-Dibromo-4-hydroxybenzoic acid.

    Reduction: 3,5-Dibromo-4-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-hydroxybenzaldehyde involves its interaction with molecular targets and pathways. For instance, it can inhibit electron transport at or near photosystem II and the oxygen evolution pathway, interfering with energy transfer and ATP generation . This action is particularly relevant in its antimicrobial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxybenzaldehyde
  • 5-Bromo-2-fluorobenzonitrile
  • 3-Chloro-4-hydroxybenzaldehyde
  • 1,2-Dibromo-4,5-difluorobenzene

Uniqueness

3,5-Dibromo-4-hydroxybenzaldehyde is unique due to the presence of two bromine atoms and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3,5-dibromo-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRHGLQCOLNZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183889
Record name 3,5-Dibromo-4-hydroxybenzaldehyde
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Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-77-5
Record name 3,5-Dibromo-4-hydroxybenzaldehyde
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Record name 3,5-Dibromo-4-hydroxybenzaldehyde
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Record name 2973-77-5
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Record name 3,5-Dibromo-4-hydroxybenzaldehyde
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Record name 3,5-dibromo-4-hydroxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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